Cas no 2098069-96-4 (methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate)

methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate Chemical and Physical Properties
Names and Identifiers
-
- 2098069-96-4
- methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
- AKOS026721104
- methyl 2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidate
- F2198-0797
-
- Inchi: 1S/C11H13N5O/c1-3-16-10(11(12)17-2)6-8(15-16)9-7-13-4-5-14-9/h4-7,12H,3H2,1-2H3
- InChI Key: HLMAQRSNSCWVBG-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=NC=CN=2)=NN1CC)=N
Computed Properties
- Exact Mass: 231.11201006g/mol
- Monoisotopic Mass: 231.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 76.7Ų
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0797-2.5g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
TRC | M290541-500mg |
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate |
2098069-96-4 | 500mg |
$ 500.00 | 2022-06-04 | ||
TRC | M290541-1g |
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate |
2098069-96-4 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F2198-0797-0.25g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F2198-0797-10g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F2198-0797-5g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | M290541-100mg |
Methyl 1-Ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carbimidate |
2098069-96-4 | 100mg |
$ 135.00 | 2022-06-04 | ||
Life Chemicals | F2198-0797-0.5g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
Life Chemicals | F2198-0797-1g |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate |
2098069-96-4 | 95%+ | 1g |
$532.0 | 2023-09-06 |
methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate Related Literature
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate
Recent Advances in the Study of Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4)
Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4) is a pyrazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the pyrazine and pyrazole moieties, make it a promising scaffold for further development in drug discovery programs.
Recent studies have highlighted the role of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate as a key intermediate in the synthesis of novel heterocyclic compounds with diverse pharmacological properties. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility in the development of kinase inhibitors, particularly targeting the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer. The compound's ability to modulate kinase activity was attributed to its carbimidate functional group, which facilitates interactions with the ATP-binding site of kinases.
In addition to its kinase inhibitory properties, methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate has shown promise as a precursor for antimicrobial agents. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a potential candidate for combating antibiotic resistance.
The synthesis of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate has also been optimized in recent years. A 2023 publication in *Organic Process Research & Development* detailed a scalable and cost-effective synthetic route, which improved yield and purity compared to previous methods. This advancement is critical for facilitating large-scale production and further preclinical evaluation of the compound and its derivatives.
Despite these promising developments, challenges remain in the clinical translation of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate. Pharmacokinetic studies have indicated limited bioavailability, prompting researchers to explore prodrug strategies and formulation enhancements. Ongoing research is also investigating the compound's safety profile and potential off-target effects, which will be crucial for its progression into clinical trials.
In conclusion, methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate (CAS: 2098069-96-4) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its applications span kinase inhibition, antimicrobial activity, and beyond, supported by recent advancements in synthesis and mechanistic understanding. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic scope, paving the way for its eventual clinical application.
2098069-96-4 (methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate) Related Products
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1394021-48-7(1-[2-(2,2,2-Trifluoro-ethoxy)-naphthalen-1-ylmethyl]-piperazine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2248396-23-6(tert-Butyl 7-fluoro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate)
- 202480-73-7(Palmitoyl-L-carnitine-(N-methyl-d3))
- 1823528-29-5(2-(2-Oxo-1,3-oxazolidin-4-yl)benzonitrile)
- 1350989-17-1(3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one)
- 1250684-00-4(5-hydroxy-2-(4H-1,2,4-triazol-4-yl)benzoic acid)
- 1361783-60-9(2-(2,4-Dichlorophenyl)-3-fluoropyridine-6-acetic acid)
- 32019-31-1(1-(3-METHYLPHENYL)PROPAN-1-OL)




